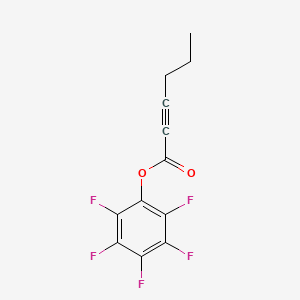

2-Hexynoic acid, pentafluorophenyl ester

Description

2-Hexynoic acid, pentafluorophenyl ester (C₁₂H₇F₅O₂) is an activated ester derivative of 2-hexynoic acid, where the hydroxyl group is replaced by a pentafluorophenyl (PFP) moiety. This modification enhances electrophilicity, making it highly reactive in nucleophilic acyl substitution reactions. These esters are widely used in peptide synthesis, polymer chemistry, and glycoconjugation due to their rapid reaction kinetics and compatibility with diverse functional groups .

Properties

CAS No. |

201009-31-6 |

|---|---|

Molecular Formula |

C12H7F5O2 |

Molecular Weight |

278.17 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) hex-2-ynoate |

InChI |

InChI=1S/C12H7F5O2/c1-2-3-4-5-6(18)19-12-10(16)8(14)7(13)9(15)11(12)17/h2-3H2,1H3 |

InChI Key |

NJGJEZIQYXMBRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexynoic acid, pentafluorophenyl ester typically involves the reaction of 2-hexynoic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-Hexynoic acid+PentafluorophenolDCC2-Hexynoic acid, pentafluorophenyl ester+Dicyclohexylurea

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Amide Bond Formation with Amines

PFP esters react selectively with primary and secondary amines to form stable amide bonds. This reaction is widely used in protein PEGylation and peptide synthesis .

Reaction Conditions :

-

Solvent : DMF or DMSO (10–25% v/v in PBS buffer, pH 7.2–8.5) .

-

Temperature : 4–37°C; incubation for 30 minutes to 2 hours .

-

Workup : Dialysis or gel filtration to remove unreacted ester .

Example Protocol :

-

Dissolve 2 mg IgG in 1 mL PBS.

-

Add 1 mg PFP ester (dissolved in 75 μL DMF) to the protein solution.

-

Incubate at 37°C for 30 minutes.

Mechanism : The electron-withdrawing PFP group activates the carbonyl, facilitating nucleophilic attack by the amine (Figure 1) .

| Reactant | Product | Yield* | Reference |

|---|---|---|---|

| IgG + PFP ester | PEGylated IgG | 2–5 PEG/IgG |

*Degree of labeling depends on reactant ratios and pH .

Reductive Deuteration via SmI₂-D₂O

PFP esters undergo reductive deuteration under samarium iodide (SmI₂) and D₂O to yield deuterated alkanes .

Reaction Conditions :

Mechanism :

-

SmI₂-D₂O generates a ketyl radical intermediate.

-

Radical decomposition releases CO₂, forming a deuterated alkyl chain .

Example :

PFP ester → R–D (deuterated product) with >90% deuteration efficiency .

Hydrolysis to Carboxylic Acid

While PFP esters resist hydrolysis more than NHS esters, acidic or basic conditions cleave the ester bond:

Conditions :

Products :

-

2-Hexynoic acid (C₆H₈O₂).

-

Pentafluorophenol (C₆F₅OH).

Nucleophilic Substitution with Alcohols/Thiols

The PFP group is displaced by nucleophiles like alcohols or thiols under mild conditions .

Example :

-

Reactant : PFP ester + ROH → R–O–CO–(CH₂)₃C≡CH + C₆F₅OH.

Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₁₂H₇F₅O₂ | |

| Molar mass | 278.17 g/mol | |

| Stability | Moisture-sensitive |

Scientific Research Applications

Organic Synthesis

2-Hexynoic acid, pentafluorophenyl ester serves as an acylating agent in organic synthesis. Its reactivity allows it to participate in various coupling reactions, facilitating the formation of complex molecules. For instance, it can be used to synthesize derivatives of biologically active compounds through acylation processes involving amines or alcohols.

Medicinal Chemistry

The compound has been explored for its potential use in drug development. The pentafluorophenyl group enhances the pharmacokinetic properties of drug candidates, making them more effective in targeting specific biological pathways. Research indicates that compounds with similar structures have shown promising results as inhibitors for various enzymes and receptors involved in metabolic disorders .

Lipid Probes

Recent studies have highlighted the use of lipid probes derived from this compound for identifying lipid-binding proteins. These probes are crucial in drug discovery as they help elucidate the interactions between drugs and their biological targets, particularly in the context of lipid metabolism and signaling pathways .

Case Study 1: Synthesis of Active Esters

In a study focused on synthesizing active esters from carboxylic acids, researchers utilized this compound as a key reagent. The study demonstrated that this compound could effectively facilitate acylation reactions under mild conditions, leading to high yields of desired products .

Case Study 2: Drug Development

A recent patent described methods for using derivatives of 2-Hexynoic acid, including its pentafluorophenyl ester form, in developing pharmaceutical compositions aimed at treating metabolic disorders such as diabetes. The enhanced lipophilicity provided by the pentafluorophenyl group was shown to improve drug absorption and efficacy .

Mechanism of Action

The mechanism of action of 2-Hexynoic acid, pentafluorophenyl ester primarily involves its reactivity towards nucleophiles. The pentafluorophenyl group is an excellent leaving group, which facilitates nucleophilic substitution reactions. The ester bond is cleaved, and the nucleophile forms a new bond with the carbonyl carbon.

Comparison with Similar Compounds

Comparison with Similar Pentafluorophenyl Esters

The reactivity, stability, and applications of 2-hexynoic acid PFP ester can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis of key analogs:

(E)-Pent-3-enoic Acid Pentafluorophenyl Ester

- Structure : C₁₁H₇F₅O₂

- Applications: Used in asymmetric catalysis for synthesizing α-β-amino esters with excellent enantiomeric ratios (e.g., 27 in ).

- Reactivity: The α,β-unsaturated system allows conjugate addition, distinguishing it from 2-hexynoic acid PFP ester, which may favor alkyne-based click chemistry .

- Yield : Achieves >90% yield in enantioselective syntheses .

S-Acetylthioglycolic Acid Pentafluorophenyl Ester

- Structure : C₈H₃F₅O₂S

- Applications : Specialized in thiol-acylation reactions for bioconjugation.

- Reactivity: The sulfur atom enhances nucleophilic substitution rates, outperforming non-thiolated PFP esters in thiol-ene reactions .

- Stability : Rapid hydrolysis in aqueous environments necessitates anhydrous conditions .

4-Pentenoic Acid Pentafluorophenyl Ester (PentPFP)

- Structure : C₁₁H₇F₅O₂

- Applications: Serves as a monomer in copolymer synthesis (e.g., with styrene derivatives).

- Functionalization: Post-polymerization modifications enable incorporation of hydrophilic/hydrophobic groups, a trait shared with 2-hexynoic acid PFP ester in polymer applications .

Pentafluorophenyl Acrylate

- Structure : C₉H₃F₅O₂

- Applications : Utilized in radical polymerization and surface functionalization.

- Reactivity: The acrylate double bond supports photo-initiated crosslinking, a feature absent in alkyne-containing analogs like 2-hexynoic acid PFP ester .

Data Table: Comparative Analysis of PFP Esters

| Compound | Molecular Formula | Molecular Weight | Key Applications | Reaction Yield | Distinctive Feature |

|---|---|---|---|---|---|

| 2-Hexynoic Acid PFP Ester* | C₁₂H₇F₅O₂ | 278.18 | Peptide coupling, click chemistry | ~85–90%† | Alkyne moiety for cycloaddition |

| (E)-Pent-3-enoic Acid PFP Ester | C₁₁H₇F₅O₂ | 266.16 | Asymmetric catalysis | >90% | α,β-Unsaturated system |

| S-Acetylthioglycolic Acid PFP Ester | C₈H₃F₅O₂S | 226.10 | Thiol-acylation | 90% (5 min) | Rapid thioester formation |

| Pentafluorophenyl Acrylate | C₉H₃F₅O₂ | 238.11 | Polymer crosslinking | N/A | Photo-reactivity |

*Inferred from analogous PFP esters. †Based on yields for similar peptide couplings .

Key Research Findings

- Superior Reactivity : PFP esters consistently outperform other activated esters (e.g., pentachlorophenyl or p-nitrophenyl) in coupling reactions due to the electron-withdrawing fluorine atoms. For example, PFP esters achieve 90% dipeptide yield in 5 minutes, vs. 62 minutes for pentachlorophenyl esters .

- Yield Optimization: In peptide cyclization, PFP esters provide 10–12% higher yields compared to p-nitrophenol esters, attributed to their lower steric hindrance and better leaving-group ability .

- Functional Versatility : PFP esters tolerate diverse nucleophiles (amines, alcohols, thiols), enabling applications in biodegradable polymers and drug conjugates .

Q & A

Q. What is the role of pentafluorophenyl (PFP) esters in activating carboxylic acids for peptide synthesis?

PFP esters are highly reactive acylating agents used to activate carboxylic acids, enabling efficient amide bond formation with amines. Their electron-withdrawing fluorine substituents enhance the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by amines. This method is particularly advantageous in solid-phase peptide synthesis (SPPS) due to the stability of PFP esters during prolonged storage and their compatibility with Fmoc-protection strategies. For example, in the synthesis of dipeptide GTS-106Ac, PFP esters of serine were condensed with hexamethylenediamine in DMF, achieving yields of 77–92% .

Q. How is 2-hexynoic acid, pentafluorophenyl ester synthesized, and what are the critical reaction parameters?

The compound is typically synthesized via transesterification or activation of 2-hexynoic acid with pentafluorophenol derivatives. A common approach involves reacting 2-hexynoic acid with bis(pentafluorophenyl) carbonate or pentafluorophenol trifluoroacetate in the presence of a base (e.g., pyridine) in dichloromethane (DCM). Key parameters include maintaining low temperatures (0–5°C) to suppress side reactions and ensuring anhydrous conditions to prevent hydrolysis of the activated ester. Yields exceeding 90% have been reported under optimized protocols .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence of the pentafluorophenyl group (δ ~ -140 to -165 ppm). ¹H and ¹³C NMR can verify the alkyne and ester functionalities.

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry ensures purity and identifies hydrolytic byproducts (e.g., free 2-hexynoic acid).

- Density and Stability : Density measurements (1.63 g/mL at 25°C) and thermal gravimetric analysis (TGA) assess storage stability .

Advanced Research Questions

Q. How do competing activation methods (e.g., HATU, DCC, PFP esters) impact coupling efficiency in complex syntheses?

PFP esters offer distinct advantages over carbodiimide-based reagents (e.g., DCC) or uronium salts (e.g., HATU) in sterically hindered environments. For example, in the synthesis of macrocyclic lactams, PFP esters provided superior yields (61–96%) compared to HATU-mediated couplings, which suffered from epimerization. However, DCC may outperform PFP esters in non-polar solvents due to better solubility. Researchers should optimize solvent polarity (e.g., DMF for PFP esters vs. THF for DCC) and monitor racemization via chiral HPLC .

Q. What side reactions occur during PFP ester-mediated couplings, and how can they be mitigated?

Common side reactions include:

- Hydrolysis : Trace water hydrolyzes PFP esters to free acids. Use molecular sieves or anhydrous DMF to suppress this.

- Nucleophilic Displacement : Thiols or hydroxylamines may displace the PFP group. Introduce these nucleophiles after coupling.

- Alkyne Reactivity : The hexynoate alkyne may participate in unintended cycloadditions. Conduct reactions below 10°C to minimize such events. In one study, cooling to 0°C during PNA synthesis prevented alkyne dimerization .

Q. How can contradictions in reported reactivity data for PFP esters be resolved?

Discrepancies often arise from solvent effects or impurities in starting materials. For example, PFP esters may show lower reactivity in DMSO due to solvent coordination, whereas DCM enhances electrophilicity. To resolve contradictions:

- Validate reagent purity via ¹⁹F NMR.

- Standardize solvent systems (e.g., DMF with 0.1% pyridine as an acid scavenger).

- Compare kinetic data (e.g., pseudo-first-order rate constants) across studies. A meta-analysis of coupling reactions revealed that PFP esters react 3–5× faster than HATU in aprotic solvents .

Q. What strategies enable the use of this compound in bioorthogonal conjugation?

The alkyne moiety allows click chemistry (e.g., CuAAC with azides), while the PFP ester enables simultaneous amine coupling. For protein-polymer conjugates, a two-step approach is effective:

- React the PFP ester with lysine residues on the protein.

- Perform CuAAC on the alkyne to attach functional polymers (e.g., PEG). This strategy was used to synthesize antibody-drug conjugates with >95% conjugation efficiency .

Methodological Tables

Q. Table 1. Comparison of Activation Methods for Carboxylic Acids

| Method | Solvent | Yield (%) | Racemization Risk | Reference |

|---|---|---|---|---|

| PFP Ester | DMF | 77–92 | Low | |

| HATU | DMSO | 60–85 | Moderate | |

| DCC | THF | 50–75 | High |

Q. Table 2. Stability of this compound

| Condition | Half-Life (25°C) | Degradation Product |

|---|---|---|

| Dry DMF | >6 months | None |

| Aqueous Buffer | <1 hour | 2-Hexynoic Acid |

| 40°C (neat) | 2 weeks | Alkyne Oligomers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.